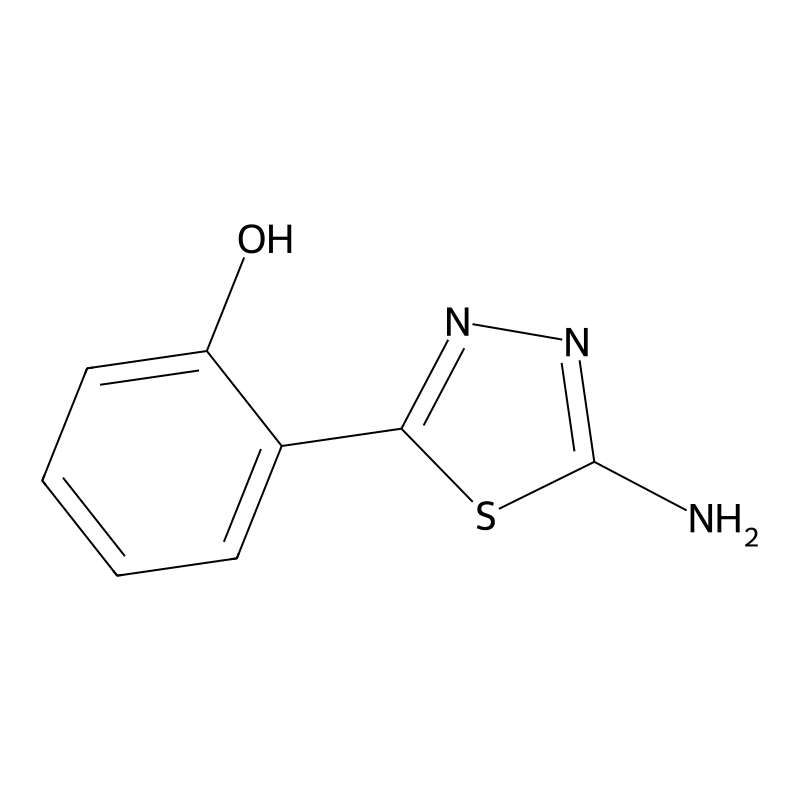

2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Urease Inhibitor

Scientific Field: Medicinal Chemistry

Methods of Application: The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.

Electrosynthesis of New 1,3,4-Thiadiazole Derivatives

Scientific Field: Electrochemistry

Application Summary: The compound is used in the electrosynthesis of new 1,3,4-thiadiazole derivatives.

Methods of Application: The electrosynthesis was conducted by constant current electrolysis (CCE), a facile and cost-effective method for the formation of S-S and S-C bonds.

Results: The electrosynthesis resulted in new 1,3,4-thiadiazole derivatives.

Anticancer Agents

Scientific Field: Oncology

Application Summary: The 2-amino-1,3,4-thiadiazole structure has emerged as a promising foundation for the development of anticancer agents.

Synthesis of New Amines Exhibiting Anti-convulsant Activity

Scientific Field: Neurology

Application Summary: The compound is used to prepare new amines that exhibit anti-convulsant activity.

Results: The synthesized amines have shown anti-convulsant properties.

Induction of Apoptosis in Tumor Cells

Synthesis of Indole Derivatives

Scientific Field: Organic Chemistry

Application Summary: The compound is used in the synthesis of indole derivatives, which possess various biological activities.

Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Scientific Field: Virology

Application Summary: The compound is used in the synthesis of NNRTIs, which are used in HIV infection therapy.

Synthesis of Drugs Containing 1,2,4-triazole Moiety

Scientific Field: Pharmacology

Results: The synthesized drugs have shown effectiveness in treating the mentioned conditions.

2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is an organic compound characterized by the presence of a thiadiazole ring and a phenolic group. The molecular structure comprises a phenolic moiety substituted with a 5-amino-1,3,4-thiadiazole group at the ortho position. This compound is notable for its potential biological activities and applications in medicinal chemistry. The thiadiazole ring contributes to the compound's unique properties, such as its ability to participate in various

The chemical reactivity of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol can be attributed to both the amino group and the hydroxyl group present in its structure. Key reactions include:

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acid-Base Reactions: The phenolic hydroxyl group can donate a proton, making it reactive in acid-base chemistry.

- Condensation Reactions: The compound can participate in condensation reactions to form more complex structures, such as Mannich bases or derivatives.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacological properties.

Research indicates that 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol exhibits significant biological activities, particularly antimicrobial and anti-inflammatory effects. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections. Additionally, the compound's structure allows it to interact with biological targets involved in inflammatory pathways, leading to potential therapeutic uses in conditions characterized by inflammation.

Several synthetic routes have been developed to produce 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. Common methods include:

- Cyclization Reactions: Starting from appropriate precursors such as hydrazine derivatives and carbon disulfide, cyclization can yield the thiadiazole ring.

- Substitution Reactions: The introduction of the phenolic group can be achieved through electrophilic aromatic substitution techniques.

- One-Pot Synthesis: Recent methodologies focus on one-pot synthesis strategies that streamline the process by combining multiple reaction steps into a single procedure.

These methods allow for efficient synthesis while providing opportunities for creating various derivatives.

The applications of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol are diverse and include:

- Pharmaceutical Development: Due to its antimicrobial and anti-inflammatory properties, it is explored as a lead compound for new drug formulations.

- Agricultural Chemistry: The compound may also find use in developing agrochemicals aimed at controlling plant pathogens.

- Material Science: Its unique chemical properties could be harnessed in creating novel materials or coatings with specific functionalities.

Interaction studies involving 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol focus on its binding affinity with various biological targets. These studies typically employ techniques such as:

- Molecular Docking: To predict how the compound interacts with proteins or enzymes relevant to disease processes.

- In Vitro Assays: To evaluate its efficacy against specific pathogens or inflammatory mediators.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic potential.

Several compounds share structural features with 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. Here are some notable examples:

These compounds highlight the uniqueness of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol through its specific combination of functional groups that contribute to its distinctive biological activities and potential applications.